Piperidino disulfide

説明

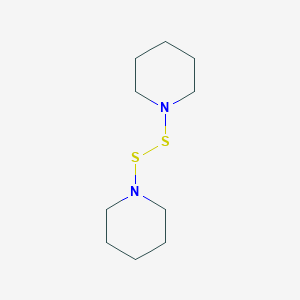

Piperidino disulfide is a compound featuring a disulfide (-S-S-) bridge linked to piperidine, a six-membered amine ring. Piperidine derivatives are widely studied for their pharmacological activities, including antimicrobial, antitumor, and neuropharmacological effects .

特性

IUPAC Name |

1-(piperidin-1-yldisulfanyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEFMMUOKVKFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)SSN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144733 | |

| Record name | Piperidine, 1,1'-dithiodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10220-20-9 | |

| Record name | N,N′-Dithiobis(piperidine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10220-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1,1'-dithiodi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010220209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1,1'-dithiodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Dithiobispiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions and Catalysts

-

Starting Material : Piperidino-2,3-epoxypropane treated with hydrogen sulfide forms Compound I (82% yield).

-

Mannich Reaction : Compound I reacts with formaldehyde and piperidine in benzene at 75–80°C for 4 hours, producing piperidino-2-hydroxypropyl-3-piperidylmethyl sulfide (Compound II d).

-

Characterization : NMR data confirmed the structure, with δ = 1.44–1.55 ppm for piperidine protons and δ = 2.69 ppm for methylene sulfide groups.

Scope and Limitations

-

Substrate Compatibility : Secondary aliphatic amines (e.g., diethylamine, dibutylamine) and heterocyclic amines (e.g., morpholine) yield analogous derivatives.

-

Challenges : Prolonged reaction times (>6 hours) risk epimerization, necessitating precise temperature control.

Redox-Mediated Synthesis of Piperidine Derivatives

A patented method by CN109180564B outlines a redox-driven approach to synthesize 3,3-difluoro-4-hydroxy-5-methylpiperidine derivatives.

Key Steps and Reagents

-

Reduction : Sodium borohydride reduces ethyl ester groups to hydroxymethyl moieties (e.g., VI → VII, 75% yield).

-

Oxidation : Dess-Martin periodinane selectively oxidizes primary alcohols to carbonyl groups.

-

Protection Strategies : tert-Butoxycarbonyl (Boc) groups stabilize intermediates during multi-step syntheses.

Optimization Data

-

Solvent Effects : Tetrahydrofuran and ethylene glycol monomethyl ether enhance reduction efficiency (Table 1).

-

Catalyst Screening : Lithium aluminum hydride achieves higher selectivity than borane-THF in sterically hindered systems.

Table 1: Solvent Impact on Reductive Yields

| Solvent | Yield (%) | Selectivity (%) |

|---|---|---|

| Tetrahydrofuran | 92 | 88 |

| Ethylene glycol ether | 85 | 82 |

| Toluene | 78 | 75 |

Organocatalytic Disulfide Formation

Recent advances in polymer chemistry have enabled ultrafast disulfide synthesis using organocatalysts. A study by Acs Macro Letters demonstrated that triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) catalyze poly(disulfide) formation within 1 minute.

Reaction Mechanism

Performance Metrics

-

Molecular Weight : PPh₃ yields polymers with Mₙ = 55.8 kDa, outperforming DBU (Mₙ = 43.8 kDa).

-

Solvent Screening : Chloroform maximizes molecular weight (56.4 kDa) compared to acetonitrile (5.82 kDa).

Table 2: Solvent Effects on Disulfide Polymerization

| Solvent | Mₙ (kDa) | Dispersity (Đ) |

|---|---|---|

| CHCl₃ | 56.4 | 1.89 |

| CH₃CN | 5.82 | 3.04 |

| DCE | 8.05 | 2.21 |

Nucleophilic Substitution with Organyl Halogenides

Piperidino-2-hydroxypropanethiol-3 (Compound I) undergoes nucleophilic substitution with alkyl halides to form organylsulfide derivatives (Compound III a–d).

Synthetic Protocol

Structural Variants

-

Functional Groups : Hydroxyethyl (III d) and carboxymethyl (III c) side chains enhance water solubility.

-

Yields : 70–85% for linear alkyl chains; <60% for branched analogs.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Yield (%) | Mₙ (kDa) | Key Advantage |

|---|---|---|---|

| Mannich Reaction | 82 | N/A | High functional group tolerance |

| Redox-Mediated | 75 | N/A | Selective oxidation |

| Organocatalytic | 95 | 55.8 | Ultrafast synthesis |

| Nucleophilic Substitution | 85 | N/A | Versatile alkylation |

化学反応の分析

Types of Reactions: Piperidino disulfide undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to yield thiols.

Substitution: The piperidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alkoxides can react with the piperidine rings under basic conditions.

Major Products:

Oxidation: Piperidino sulfoxide or piperidino sulfone.

Reduction: Piperidino thiol.

Substitution: Various substituted piperidines depending on the nucleophile used.

科学的研究の応用

Biological Applications

1. Antimicrobial and Anticancer Activities

Piperidino disulfide has shown potential as an antimicrobial and anticancer agent. Its structure allows it to disrupt thiol-dependent processes in bacteria and cancer cells, leading to growth inhibition. For instance, studies have indicated that compounds containing disulfide linkages can effectively inhibit histone deacetylases (HDACs), which play a significant role in cancer progression and cellular regulation .

2. Drug Delivery Systems

Recent research highlights the use of this compound in drug delivery systems. Its ability to form stable complexes with nucleic acids allows it to serve as a carrier for gene therapy applications. Disulfide-based compounds are particularly advantageous due to their redox-responsive nature, enabling controlled release of therapeutic agents under reducing conditions typical of the intracellular environment .

3. Protein Folding and Stability

this compound plays a role in protein folding by participating in disulfide bond formation, which is essential for the structural stability of many proteins. This function is crucial in biopharmaceuticals where proper protein conformation is necessary for efficacy .

Nanotechnology Applications

This compound has been explored in the development of nanomaterials for biomedical applications. For example, it has been incorporated into dendrimer structures to enhance transfection efficiency of nucleic acids into cells while mitigating cytotoxicity associated with traditional cationic carriers . The incorporation of disulfides allows for stimuli-responsive release mechanisms that improve the safety profile of these delivery systems.

Case Studies

作用機序

The mechanism of action of piperidino disulfide involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, leading to the formation of reactive sulfur species that can modify proteins and other biomolecules. The molecular targets and pathways involved include:

Protein Modification: The disulfide bond can form covalent bonds with thiol groups in proteins, affecting their function.

Redox Signaling: this compound can participate in redox signaling pathways, influencing cellular processes such as apoptosis and proliferation.

類似化合物との比較

Key Research Findings and Contradictions

- Substituent Effects: Chlorine at the 6th position (e.g., 3o) boosts inhibition by ~45% compared to unsubstituted piperidino compounds, suggesting electronegative groups enhance target binding . However, in SHA-68 analogues, bulky piperidino groups reduce potency, indicating context-dependent effects .

- Metabolic Activation : CPT-11’s reliance on conversion to SN-38 contrasts with direct-acting derivatives, highlighting the importance of pharmacokinetic profiling .

生物活性

Piperidino disulfide, a compound featuring a disulfide bond, has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

Overview of this compound

This compound (CAS Number: 10220-20-9) is primarily recognized for its role as a reagent in organic synthesis. Its unique chemical structure allows it to participate in various biological processes, making it a candidate for therapeutic applications. The compound has been studied for its interactions with biological molecules, especially through redox reactions involving its disulfide bond.

The biological activity of this compound is largely attributed to its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols or oxidized to produce sulfoxides or sulfones. These transformations enable this compound to interact with thiol groups in proteins, potentially modifying their functions and influencing cellular processes such as apoptosis and proliferation.

Key Mechanisms:

- Protein Modification : The formation of covalent bonds with thiol groups in proteins can alter their activity.

- Redox Signaling : Participation in redox signaling pathways can affect various cellular functions, including gene expression and cell cycle regulation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds containing disulfide linkages can inhibit the growth of various bacterial strains. For example, derivatives of this compound have demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .

Anticancer Effects

This compound has also been explored for its anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cells through mechanisms involving histone modification and cell cycle arrest. For instance, compounds similar to this compound have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent gene expression changes that promote cancer cell death .

Case Studies

-

Antitumor Activity :

A study investigated the effects of this compound on Ishikawa endometrial cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, accompanied by increased expression of acetylated histones and apoptosis markers. This suggests that this compound may serve as a promising candidate for further development as an anticancer agent . -

Antibacterial Efficacy :

Another study focused on the antibacterial properties of this compound derivatives against MRSA. The minimum inhibitory concentration (MIC) values were determined for several derivatives, revealing enhanced antibacterial activity compared to the parent compound. This highlights the potential for developing new antibiotics based on the piperidine scaffold .

Research Findings

| Study | Biological Activity | Key Findings |

|---|---|---|

| Ishikawa Cell Study | Anticancer | Induced apoptosis; inhibited proliferation |

| MRSA Inhibition Study | Antimicrobial | Significant MIC values indicating strong antibacterial activity |

Future Directions

The ongoing research into this compound suggests several avenues for exploration:

- Drug Development : Further studies are needed to optimize derivatives for enhanced biological activity and reduced toxicity.

- Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects could facilitate the design of targeted therapies.

- Combination Therapies : Investigating the use of this compound in combination with other therapeutic agents may enhance efficacy against resistant pathogens and tumors .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing piperidino disulfide with high purity, and how do reaction conditions influence yield?

- Methodological Answer : this compound synthesis typically involves nucleophilic substitution reactions. For example, substituting a leaving group (e.g., nitro or methoxy) in nitrothiophene derivatives with piperidine under controlled solvent conditions (benzene or methanol) can yield the target compound. Reaction kinetics vary with solvent polarity: benzene favors piperidine-catalyzed reactions due to poor nucleofugicity, while methanol may require base catalysis . Purity is assessed via HPLC or NMR, with purification steps (e.g., recrystallization) critical for isolating high-purity products.

Q. How can researchers characterize the disulfide bond connectivity and stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Disulfide bond mapping requires non-reducing peptide mapping via LC-HRMS or LC/ES-MS/MS. For this compound, stability assays involve incubating the compound under controlled pH (e.g., 2–10) and temperature (4–60°C) conditions, followed by time-resolved mass spectrometry to detect bond cleavage or rearrangement . Redox buffers (e.g., glutathione) may simulate physiological conditions.

Q. What analytical techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer :

-

Mass Spectrometry (MS) : High-resolution LC-MS identifies molecular ions and fragmentation patterns, distinguishing disulfide-linked isomers .

-

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., piperidine ring protons at δ 1.4–2.7 ppm) and disulfide bond absence of proton signals .

-

X-ray Crystallography : Resolves crystal packing and bond angles for novel derivatives .

Technique Detection Limit Key Application LC-HRMS 0.1 ppm Disulfide bond connectivity ¹H NMR 1–5 mmol Functional group verification

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound in complex molecular environments?

- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS or AMBER model disulfide bond torsional angles and solvent interactions. Density Functional Theory (DFT) calculates bond dissociation energies to predict redox susceptibility. For example, simulations of this compound in lipid bilayers may reveal membrane permeability trends .

Q. What kinetic models explain the reactivity of this compound in substitution or redox reactions, and how can contradictions in rate data be resolved?

- Methodological Answer : Second-order kinetics dominate in methanol for nitrothiophene derivatives, while base catalysis applies to methoxy-nitrothiophenes . Contradictions arise from solvent-specific transition states; reconciling data requires comparing activation energies (Arrhenius plots) and isotopic labeling (e.g., deuterated solvents) to trace proton transfer steps .

Q. What strategies optimize the use of this compound as a crosslinking agent in protein engineering without disrupting native folding?

- Methodological Answer : Site-specific crosslinking requires:

- Controlled Redox Conditions : Use substoichiometric amounts of this compound to avoid over-oxidation .

- Structural Validation : Circular Dichroism (CD) or cryo-EM confirms protein folding post-modification .

- Thiol-Disulfide Exchange Monitoring : Real-time assays (e.g., Ellman’s reagent) track free thiols during reaction .

Methodological Considerations for Data Contradictions

- Discrepancies in Disulfide Stability Studies : Conflicting data on bond lability may stem from assay sensitivity (e.g., LC-HRMS vs. SDS-PAGE) or sample handling (e.g., in vitro oxidation during extraction). Standardizing protocols for redox buffer preparation and sample quenching is critical .

- Synthetic Yield Variability : Inconsistent yields in piperidino substitutions often relate to solvent purity or moisture content. Karl Fischer titration ensures anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。